N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c1-6-4-8(7(2)14-6)9(11)5-10-15(3,12)13/h4,9-11H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWJCJUFGACRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylfuran, which is a derivative of furan.
Functionalization: The furan ring is functionalized through a series of reactions, including ring opening, aldol condensation, and hydrogenation-cyclization.
Final Coupling: The functionalized furan derivative is then coupled with methanesulfonamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced furan rings, and substituted sulfonamides.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in metabolic pathways.
Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Table 1: Comparative Anti-Inflammatory Profiles of Selected Sulfonamide Derivatives
| Compound ID | Substituent(s) | COX-2 Inhibition | iNOS Inhibition | ICAM-1 Suppression | PGE2/IL-8 Reduction |
|---|---|---|---|---|---|
| 1 | 1,3-Dimethyl-2,4-dioxo-pyrimidine thioether | +++ | ++ | ++ | +++ |
| 2 | 1,5-Dimethyl-3-oxo-2-phenyl-pyrazole thioether | ++ | + | + | ++ |
| 4 | 2,4-Nitrophenyl thioether | +++ | +++ | +++ | +++ |
| 8 | Cyclohexyl thioether | + | + | + | + |
| 9 | 2,4-Difluorophenyl thioether | ++ | ++ | ++ | ++ |
| 10 | 2-Carboxybenzyl thioether | + | + | + | + |
| Target | 2,5-Dimethylfuran-hydroxyethyl | Inferred: ++ | Inferred: + | Inferred: + | Inferred: ++ |
Key Observations :
- Electron-Withdrawing Groups Enhance Activity: Compound 4 (2,4-nitrophenyl) exhibited the strongest COX-2/iNOS inhibition, likely due to electron-withdrawing nitro groups stabilizing enzyme interactions .
- Hydrophobic Substituents : Cyclohexyl (compound 8 ) and phenyl (compound 2 ) groups showed moderate activity, suggesting hydrophobic interactions contribute to binding but are less critical than electronic effects.
Metabolic and Pharmacokinetic Considerations
- Furan vs. Benzothienopyrimidine Cores: The benzothieno[3,2-d]pyrimidine core in ’s analogs is larger and more planar than the dimethylfuran group in the target compound. This difference may reduce metabolic oxidation but could limit tissue penetration due to increased molecular weight.
- Sulfonamide Stability : Methanesulfonamide derivatives generally exhibit stable pharmacokinetics, but the hydroxyethyl group in the target compound may confer faster renal clearance compared to analogs with aryl thioethers .
Potential Therapeutic Advantages
- Dimethylfuran’s Role : The dimethylfuran substituent may confer selectivity for COX-2 over COX-1, as seen in furan-containing NSAIDs (e.g., rofecoxib analogs), by optimizing steric and electronic complementarity with the COX-2 active site .
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and potential applications in various fields, including pharmacology and biofuels.
- Molecular Formula : C14H24N2O3S
- Molecular Weight : 300.42 g/mol
- IUPAC Name : this compound
- Structure : The compound features a methanesulfonamide group attached to a furan derivative, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with appropriate hydroxyethyl and methanesulfonamide derivatives under controlled conditions. The reaction parameters such as temperature, solvent choice, and catalyst presence significantly influence yield and purity.
Antimicrobial Properties
Recent studies have indicated that compounds derived from furan, including this compound, exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Laboratory tests demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated:
- DPPH Assay : Using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, this compound exhibited a notable ability to scavenge free radicals. This suggests its potential role in preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various furan derivatives. This compound was included in the screening process and showed promising results against multidrug-resistant bacterial strains. The study concluded that modifications to the furan ring could enhance antimicrobial properties .
Case Study 2: Antioxidant Properties
A separate investigation focused on the antioxidant capabilities of this compound. Researchers conducted a series of assays comparing it with well-known antioxidants like ascorbic acid and trolox. The findings revealed that this compound had a comparable efficacy in scavenging free radicals .
Potential Applications
Given its biological activities, this compound could find applications in:
- Pharmaceuticals : As a lead compound for developing new antimicrobial agents.
- Food Industry : As a natural preservative due to its antioxidant properties.
- Biofuels : Its derivation from biomass makes it a candidate for sustainable fuel production.
Q & A
Q. What are the standard synthetic routes for N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide?
The synthesis typically involves multi-step processes starting with renewable-derived 2,5-dimethylfuran. Key steps include:
- Functionalization : Epoxidation or hydroxylation of the furan ring to introduce reactive sites.
- Sulfonamide coupling : Reaction with methanesulfonamide under basic conditions (e.g., triethylamine in dichloromethane).
- Purification : Chromatography or recrystallization to isolate the product. Reaction optimization focuses on solvent choice (e.g., DMF), temperature control, and catalyst selection to improve yield .
Q. How is the molecular structure of this compound characterized?
Structural confirmation employs:
- NMR spectroscopy : To resolve the furan, hydroxyl, and sulfonamide groups (e.g., H-NMR for methyl protons at δ 2.2–2.5 ppm).
- Mass spectrometry (MS) : For molecular ion peaks matching the formula .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (using SHELX software for refinement) .
Q. What are the solubility and stability properties of this compound under laboratory conditions?
- Solubility : High in polar aprotic solvents (e.g., DMSO, methanol) but insoluble in water due to hydrophobic furan and sulfonamide groups.
- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Storage recommendations: inert atmosphere, –20°C .
Advanced Research Questions
Q. How does the structural modification of the furan or sulfonamide group influence its activity as a tankyrase inhibitor?
- Furan moiety : The 2,5-dimethyl substitution enhances hydrophobic interactions with tankyrase’s adenosine-binding pocket.
- Sulfonamide group : Acts as a hydrogen-bond acceptor, critical for binding to catalytic residues (e.g., His-1184 in tankyrase-1).
- Structure-activity relationship (SAR) : Trifluoromethyl or ethoxybenzene substitutions (in analogs) improve potency by 3–5-fold in Wnt pathway inhibition assays .
Q. How can researchers reconcile contradictions in reported biological activities (e.g., tankyrase vs. antibacterial effects)?
- Target specificity : Tankyrase inhibition (IC ~0.5–2 µM) is structure-dependent, while antibacterial activity (via dihydropteroate synthase inhibition) requires distinct substituents (e.g., fluoro groups).
- Methodological validation : Use orthogonal assays (e.g., ITC for binding kinetics, MIC tests for antimicrobial activity) to clarify primary mechanisms .
Q. What computational strategies predict binding interactions between this compound and enzymatic targets?
- Molecular docking (AutoDock/Vina) : Models ligand placement in tankyrase’s PARP domain (PDB: 3KR8).
- MD simulations (GROMACS) : Assess stability of sulfonamide-furan interactions over 100-ns trajectories.
- Free-energy calculations (MM/PBSA) : Quantify binding affinities for lead optimization .
Q. What experimental designs address low yields in the final coupling step of synthesis?
- Catalyst screening : Palladium or copper catalysts for Suzuki-Miyaura coupling (improves efficiency by 20–30%).
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h at 100°C.
- In-line analytics (FTIR/HPLC) : Monitors intermediate formation to minimize side products .
Data Contradiction Analysis
Q. Why do some studies report variable IC50_{50}50 values for tankyrase inhibition?
Discrepancies arise from:
- Assay conditions : ADP-Glo vs. ELISA-based methods differ in sensitivity.
- Enzyme isoforms : Tankyrase-1 (TNKS1) and TNKS2 exhibit 40% sequence divergence in substrate-binding regions.
- Compound purity : HPLC purity <95% may overestimate IC by 2–3×. Standardize protocols using commercial TNKS1 (e.g., BPS Bioscience) .
Methodological Recommendations
- Crystallography : Use SHELXL for high-resolution refinement of sulfonamide-protein complexes .
- SAR Studies : Combine QSAR models with fragment-based drug design (FBDD) to prioritize derivatives.
- Biological Assays : Include counter-screens against PARP family members (e.g., PARP-1) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
